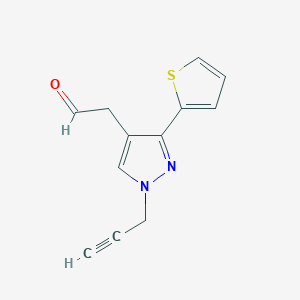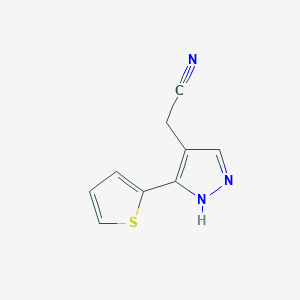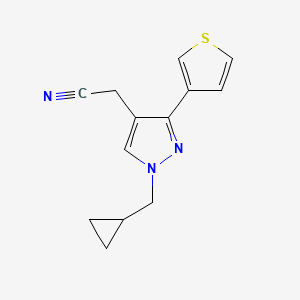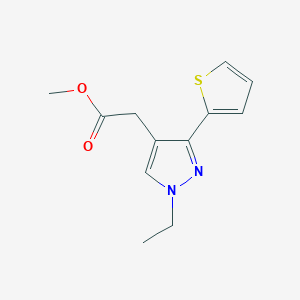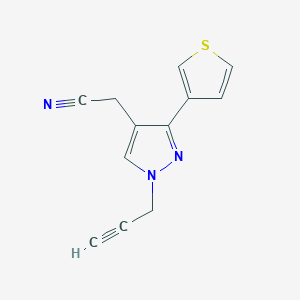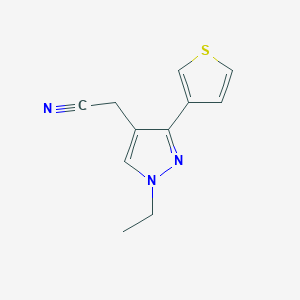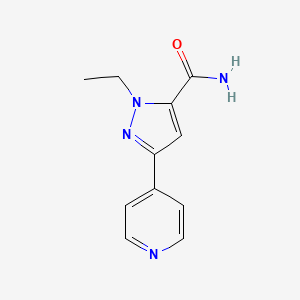
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
The compound “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving the corresponding pyrazole and pyridine derivatives .Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Applications De Recherche Scientifique
Medicinal Chemistry: Antiviral Agents
This compound has shown promise in the development of antiviral agents. Indole derivatives, which share structural similarities, have been utilized to create compounds with significant antiviral activities, such as inhibiting influenza A and Coxsackie B4 virus . The pyrazole ring, a feature in this compound, is often explored for its potential in creating new pharmacophores for antiviral drug development.
Agriculture: Plant Growth Regulators
In agriculture, similar compounds have been used to synthesize plant growth regulators. Indole-3-acetic acid, for instance, is a plant hormone derived from tryptophan degradation and plays a crucial role in plant growth . The pyridinyl and pyrazole components of the compound could be investigated for their effects on plant hormone activity and regulation.
Material Science: Organic Fluorophores
Compounds containing pyrenyl and pyridinyl groups have been applied as organic fluorophores due to their high charge carrier mobility and fluorescence lifetime. They serve as environmental probes with distinct morphology and tunable emission . The pyrazole derivative could be explored for similar applications in material science, potentially leading to new insights into environmental sensing technologies.
Environmental Science: Environmental Probes
Derivatives of pyrazole and pyridine have been used as environmental probes. Their structural properties allow for the development of sensors that can detect and measure environmental pollutants or changes in conditions . The compound could be modified to enhance its sensitivity and selectivity for environmental monitoring.
Biochemistry: Enzyme Inhibition
In biochemistry, pyrazole derivatives have been studied for their enzyme inhibition properties. They have been used to inhibit enzymes like COX-2, which is significant in the inflammatory response . The compound could be a starting point for designing new inhibitors that can regulate biochemical pathways.
Pharmacology: Therapeutic Drug Development
The pyrazole core is a common feature in many therapeutic drugs. Its incorporation into new compounds is driven by the need to develop drugs with better efficacy and fewer side effects. The compound’s potential for high affinity binding to multiple receptors makes it a valuable candidate for therapeutic drug development .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic techniques to analyze complex mixtures. Their distinct chemical properties allow for precise separation and identification of components in a sample .
Synthetic Chemistry: Building Blocks
The compound serves as a versatile building block in synthetic chemistry. It can undergo various chemical reactions to create a wide array of derivatives, each with potential applications in different fields of research and industry .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit protein and poly-nucleic acid syntheses . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to changes in cellular processes and responses.
Result of Action
Similar compounds have been found to have a marked increase in growth inhibition activity against various types of bacteria, fungi, and viruses .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUSSZAGSYRTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



